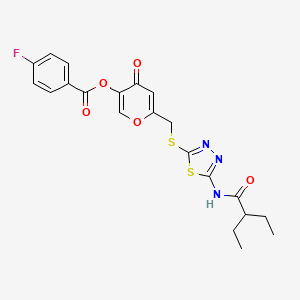

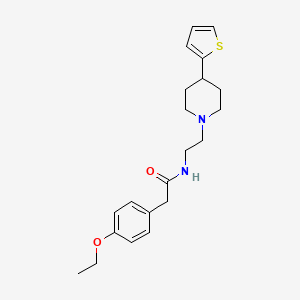

![molecular formula C17H10ClN3O3S B2927482 N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide CAS No. 224313-84-2](/img/structure/B2927482.png)

N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide is a useful research compound. Its molecular formula is C17H10ClN3O3S and its molecular weight is 371.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives related to N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide, demonstrating significant antimicrobial activities. For instance, compounds synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes showed notable inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008). Similarly, novel compounds derived from visnaginone and khellinone exhibited anti-inflammatory and analgesic properties, alongside their cyclooxygenase inhibition capabilities, indicating a multifaceted potential in medicinal chemistry (Abu‐Hashem et al., 2020).

Antioxidative and Antiproliferative Potential

Research into benzimidazole/benzothiazole-2-carboxamides with substitutions of nitro, amino, or amino protonated moieties highlighted their antioxidative and antiproliferative activity. Compounds showing promising results in in vitro antiproliferative tests on cancer cells and significant antioxidant capacity in assays suggest a potential role in cancer treatment and oxidative stress mitigation (Cindrić et al., 2019).

Antifungal Activities

The synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation for antifungal activity against various strains revealed the chemical's potential as an effective agent against fungal infections. Some derivatives exhibited preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew, underscoring their potential agricultural applications (Konno et al., 1989).

Structural and Photophysical Studies

Dipodal derivatives of benzimidazole, benzoxazole, and benzothiazole synthesized from cyanuric chloride were explored for their antimicrobial activity, with findings indicating excellent broad-spectrum activity against bacterial and fungal cultures. These compounds also demonstrated significant photophysical and thermal properties, suggesting their potential in material science applications (Padalkar et al., 2014).

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydroxy-4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O3S/c18-9-5-7-10(8-6-9)19-14(22)13-15(23)20-17-21(16(13)24)11-3-1-2-4-12(11)25-17/h1-8,23H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQWWINQLWTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C(=O)C(=C(N=C3S2)O)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2927399.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2927402.png)

![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2927408.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2927409.png)

![3-(4-Fluorophenyl)-7-[(2-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2927412.png)